Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate
Brand Name: Vulcanchem
CAS No.: 477853-69-3
VCID: VC5704913
InChI: InChI=1S/C15H14Cl2N2O6/c1-2-22-15(21)11-12(18)25-19-13(11)23-5-6-24-14(20)9-4-3-8(16)7-10(9)17/h3-4,7H,2,5-6,18H2,1H3
SMILES: CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Molecular Formula: C15H14Cl2N2O6
Molecular Weight: 389.19

Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate

CAS No.: 477853-69-3

Cat. No.: VC5704913

Molecular Formula: C15H14Cl2N2O6

Molecular Weight: 389.19

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate - 477853-69-3

Specification

CAS No. 477853-69-3
Molecular Formula C15H14Cl2N2O6
Molecular Weight 389.19
IUPAC Name ethyl 5-amino-3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C15H14Cl2N2O6/c1-2-22-15(21)11-12(18)25-19-13(11)23-5-6-24-14(20)9-4-3-8(16)7-10(9)17/h3-4,7H,2,5-6,18H2,1H3
Standard InChI Key CIQCOVWEIBGZJW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s isoxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) serves as the central scaffold. Substitutions at positions 3, 4, and 5 include:

  • Position 3: A 2-[(2,4-dichlorobenzoyl)oxy]ethoxy group, formed via an ether linkage to the dichlorobenzoyl moiety.

  • Position 4: An ethyl carboxylate ester (COOEt\text{COOEt}).

  • Position 5: A primary amino group (NH2\text{NH}_2) .

The 2,4-dichlorobenzoyl component introduces hydrophobicity and electron-withdrawing effects, while the ethoxy spacer enhances molecular flexibility. The ethyl carboxylate may improve solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H14Cl2N2O6\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_6
Molecular Weight389.19 g/mol
IUPAC Nameethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate
Topological Polar Surface Area119 Ų

Synthesis and Derivative Formation

Derivatives and Modifications

Replacing the amino group at position 5 with a dimethylaminomethylene group yields ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate (CAS 303997-07-1, C18H19Cl2N3O6\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_6) . This modification increases molecular weight to 444.27 g/mol and alters electronic properties, potentially enhancing receptor binding .

Biological Activity and Mechanism

Insecticidal Properties

Isoxazole derivatives exhibit potent activity against Anopheles gambiae, the primary malaria vector. The dichlorobenzoyl group likely disrupts mitochondrial function or acetylcholinesterase activity in insects, while the amino group facilitates hydrogen bonding with target enzymes . Comparative studies show that halogenated benzoyl esters enhance bioactivity compared to non-halogenated analogs.

Enzyme Interaction Studies

Molecular docking simulations suggest strong affinity for cytochrome P450 enzymes, particularly CYP3A4 (Ki=2.3 μM\text{K}_i = 2.3 \ \mu\text{M}) . The dichlorophenyl group occupies hydrophobic pockets, while the carboxylate forms salt bridges with arginine residues . Such interactions may underlie its role as a metabolic modulator or pro-insecticide.

Applications in Medicinal and Agrochemical Research

Pharmaceutical Development

The compound’s scaffold is being explored for:

  • Anticancer Agents: Isoxazole cores inhibit tubulin polymerization in breast cancer cell lines (IC50=1.7 μM\text{IC}_{50} = 1.7 \ \mu\text{M}).

  • Antimicrobials: Dichlorobenzoyl-containing derivatives show MIC values of 4 µg/mL against Staphylococcus aureus .

Agrochemical Innovations

As a lead compound for next-generation insecticides, it overcomes resistance in A. gambiae by targeting novel binding sites. Field trials demonstrate 98% larval mortality at 10 ppm concentrations.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity Highlight
Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylateOxoisoxazole ring, no benzoyl groupModerate insecticidal activity
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylateDimethylaminomethylene substitutionEnhanced enzyme inhibition

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